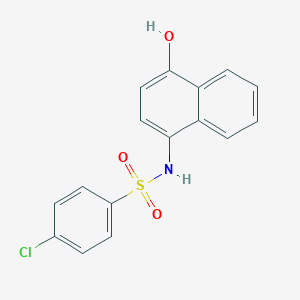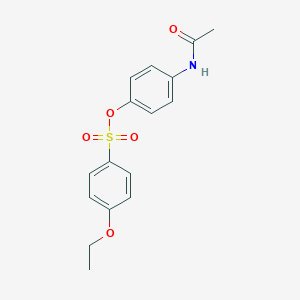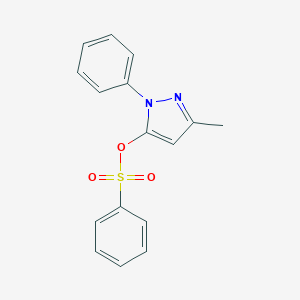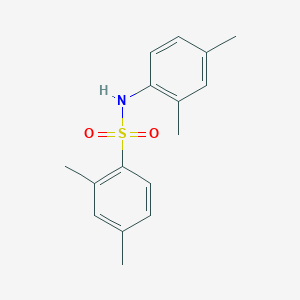![molecular formula C20H20BrNO5S B281725 Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281725.png)
Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent activator of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body. In
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 has been extensively studied for its potential applications in scientific research. One of its primary uses is as a tool for studying the role of sGC in various physiological processes. sGC is an enzyme that plays a crucial role in regulating blood pressure, vascular tone, and platelet aggregation, among other functions. Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 is a potent activator of sGC, and its use in research has helped to elucidate the mechanisms by which sGC regulates these processes.
Mecanismo De Acción
Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 works by binding to the heme group of sGC, which activates the enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 can modulate these processes and produce a range of physiological effects.
Biochemical and Physiological Effects
Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 has been shown to produce a range of biochemical and physiological effects in vitro and in vivo. These effects include vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 has also been shown to have neuroprotective effects and to modulate neurotransmitter release in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 in lab experiments is its potency as an sGC activator. It is one of the most potent sGC activators available, and its use can produce robust and reproducible effects. However, one limitation of Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 is its relatively short half-life in vivo, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272. One area of interest is the development of more potent and selective sGC activators that can be used to target specific physiological processes. Another area of interest is the use of Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 in the treatment of various diseases, including hypertension, pulmonary hypertension, and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms by which Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 produces its effects and to identify potential side effects or limitations of its use.
Métodos De Síntesis
Ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate 41-2272 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-ethylphenylsulfonyl chloride with 5-amino-2-methylbenzofuran-3-carboxylic acid, which results in the formation of 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate product is then reacted with ethyl bromoacetate to yield ethyl 7-bromo-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, which is the final product.
Propiedades
Fórmula molecular |
C20H20BrNO5S |
|---|---|
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
ethyl 7-bromo-5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H20BrNO5S/c1-4-13-6-8-15(9-7-13)28(24,25)22-14-10-16-18(20(23)26-5-2)12(3)27-19(16)17(21)11-14/h6-11,22H,4-5H2,1-3H3 |
Clave InChI |
ASLOOFKVUZLSTK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)OCC)Br |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC(=C3C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)





![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)